molecular formula C12H15F3 B1390635 1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene CAS No. 1099597-21-3

1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene

Cat. No. B1390635
M. Wt: 216.24 g/mol
InChI Key: WPPSHGCIWDODJG-UHFFFAOYSA-N
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Description

“1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene” is a chemical compound with the molecular formula C12H15F3 . It has a molecular weight of 216.24 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene” consists of a benzene ring with an isopropyl group (C3H7) and a 3,3,3-trifluoropropyl group (C3H4F3) attached to it .

Scientific Research Applications

1. Dynamic Analysis in Crystal Lattices

The dynamics of molecular structures similar to 1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene have been extensively studied. For instance, the rotational dynamics of phenylene groups in crystalline solids, which are analogous to the structure of 1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene, provide insights into the design and analysis of materials with correlated molecular motions (Domínguez et al., 2002).

2. Photochemistry of Substituted Compounds

Research into the photochemistry of derivatives similar to 1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene, such as 4,5-disubstituted 1,3-dioxolen-2-ones, has led to the discovery of new reduction products and the understanding of reaction mechanisms involving these compounds (Hiyama et al., 1972).

3. Catalytic Applications

Studies have shown that compounds structurally related to 1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene can be used as catalysts in various chemical reactions. For example, polyphenylaluminoxosiloxanes, which bear resemblance in structure, have been studied for their catalytic activity in processes like cumene dealkylation (Danforth & Roberts, 1968).

4. Nanostructure Formation

Research has demonstrated the potential of compounds structurally similar to 1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene in forming nanostructures. These compounds have been used in the creation of nanomorphic zeolites, which exhibit high activity and long catalytic lifetime due to their unique structural properties (Kim et al., 2013).

5. Molecular Reactors and Ligands

The structural analogs of 1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene have been explored for their ability to encapsulate organic molecules and act as ligands for transition metals. This opens up possibilities for their use in the design of molecular reactors and in supramolecular chemistry (Karasik et al., 2009).

6. Lewis Acid Catalysis

Gallium(III) trifluoromethanesulfonate, a compound structurally related to 1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene, has been used as a water-tolerant, reusable Lewis acid catalyst in Friedel-Crafts reactions. Its ability to not decompose in the presence of water makes it suitable for various catalytic applications (Prakash et al., 2003).

properties

IUPAC Name

1-propan-2-yl-4-(3,3,3-trifluoropropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3/c1-9(2)11-5-3-10(4-6-11)7-8-12(13,14)15/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPSHGCIWDODJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201227485
Record name 1-(1-Methylethyl)-4-(3,3,3-trifluoropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-4-(3,3,3-trifluoropropyl)benzene

CAS RN

1099597-21-3
Record name 1-(1-Methylethyl)-4-(3,3,3-trifluoropropyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methylethyl)-4-(3,3,3-trifluoropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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